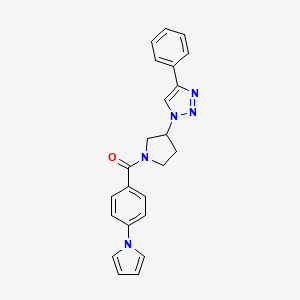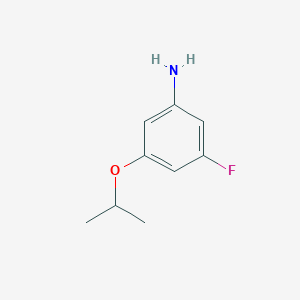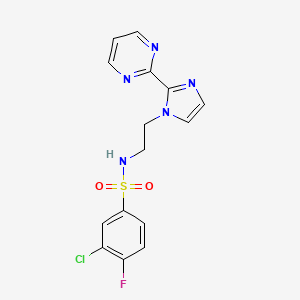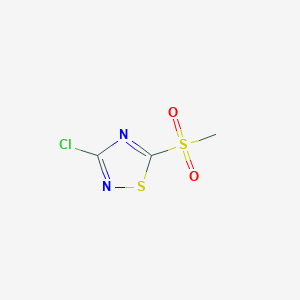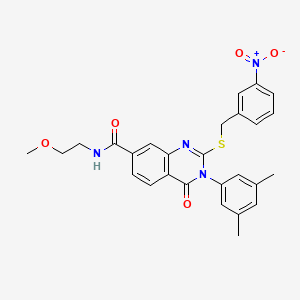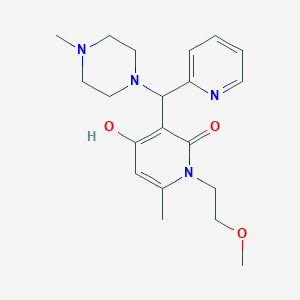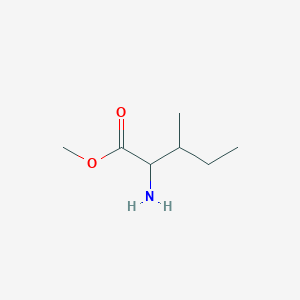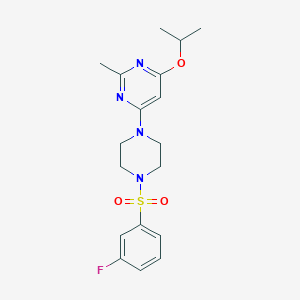![molecular formula C22H28N2O5 B2964467 L-Asparagine, N2-[3-(1-methylethoxy)propyl]-N-(4-phenoxyphenyl)- CAS No. 1048008-26-9](/img/structure/B2964467.png)
L-Asparagine, N2-[3-(1-methylethoxy)propyl]-N-(4-phenoxyphenyl)-
説明
L-Asparagine, N2-[3-(1-methylethoxy)propyl]-N-(4-phenoxyphenyl)- is a useful research compound. Its molecular formula is C22H28N2O5 and its molecular weight is 400.475. The purity is usually 95%.
BenchChem offers high-quality L-Asparagine, N2-[3-(1-methylethoxy)propyl]-N-(4-phenoxyphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Asparagine, N2-[3-(1-methylethoxy)propyl]-N-(4-phenoxyphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Activity and Mechanism L-Asparaginase plays a critical role in cancer therapy, particularly in the treatment of acute lymphoblastic leukemia (ALL) and lymphosarcoma. This enzyme catalyzes the hydrolysis of L-asparagine into L-aspartate and ammonia, leading to the depletion of L-asparagine. Such depletion results in cytotoxicity to leukemic cells, as they are unable to synthesize L-asparagine, which is essential for their protein synthesis and survival. The therapeutic use of L-asparaginase, derived mainly from microbial sources, has been extensively studied for its effectiveness, cost-efficiency, and ecological benefits. Despite its significant role in cancer treatment, the search for new sources and improved variants of the enzyme to enhance its therapeutic outcomes and reduce side effects remains ongoing. Innovations in protein engineering and recombinant technology are deemed pivotal for future advancements in this area (Lopes et al., 2017).
Source and Production Various organisms, including microbes, plants, and marine organisms, have been identified as sources of different isozymes of L-asparaginase. The enzyme's production through fermentation, purification, and characterization processes has been well documented. Insights into the enzyme's three-dimensional structure have facilitated the understanding of its catalytic activity. L-Asparaginase's roles extend beyond therapeutic applications, encompassing uses in food safety and possibly other biotechnological fields (Batool et al., 2016).
Biosensor Applications Interestingly, L-asparaginase is not only pivotal in the pharmaceutical and food industries for its anticancer and acrylamide reduction properties but also serves as a biosensor for detecting and monitoring L-asparagine levels. This innovative application is based on the enzyme's mechanism, which induces a pH change in the medium due to the hydrolysis of L-asparagine, thus allowing for the colorimetric detection of L-asparagine concentrations. This aspect underscores the enzyme's versatility and potential for broader applications beyond its traditional uses (Nunes et al., 2021).
作用機序
Target of Action
The primary target of L-Asparagine, N2-[3-(1-methylethoxy)propyl]-N-(4-phenoxyphenyl)- is the enzyme L-asparaginase . This enzyme catalyzes the hydrolysis of L-asparagine to L-aspartic acid and ammonia . The leukemic cells cannot synthesize L-asparagine due to the absence of L-asparagine synthetase .
Mode of Action
The compound interacts with its target, L-asparaginase, by serving as a substrate for the enzyme . The enzyme selectively hydrolyzes L-asparagine, resulting in the formation of aspartic acid and ammonia . The enzyme shows 100% specificity towards L-asparagine and no activity towards L-glutamine .
Biochemical Pathways
The action of L-Asparagine, N2-[3-(1-methylethoxy)propyl]-N-(4-phenoxyphenyl)- on L-asparaginase affects the biochemical pathway involving the conversion of L-asparagine into aspartic acid and ammonium . This prevents L-asparagine from participating in other biochemical reactions, such as the Maillard reaction .
Pharmacokinetics
The enzyme shows optimum activity at pH 5 and a temperature of 40 °C . Its activity is enhanced by Mn2+, Fe2+, and Mg2, while it is inhibited by β-mercaptoethanol and EDTA .
Result of Action
The result of the compound’s action is the depletion of L-asparagine in the blood . This starves the leukemic cells and subsequently inhibits protein synthesis . The compound’s action on L-asparaginase also results in the formation of aspartic acid and ammonia .
Action Environment
The action of L-Asparagine, N2-[3-(1-methylethoxy)propyl]-N-(4-phenoxyphenyl)- is influenced by environmental factors such as pH and temperature . The enzyme L-asparaginase shows optimum activity at pH 5 and a temperature of 40 °C . Its activity is also influenced by the presence of certain ions (Mn2+, Fe2+, and Mg2+) and inhibited by certain compounds (β-mercaptoethanol and EDTA) .
特性
IUPAC Name |
(2S)-4-oxo-4-(4-phenoxyanilino)-2-(3-propan-2-yloxypropylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5/c1-16(2)28-14-6-13-23-20(22(26)27)15-21(25)24-17-9-11-19(12-10-17)29-18-7-4-3-5-8-18/h3-5,7-12,16,20,23H,6,13-15H2,1-2H3,(H,24,25)(H,26,27)/t20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRXHWQHENZZHR-FQEVSTJZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OCCCN[C@@H](CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401178266 | |
| Record name | N2-[3-(1-Methylethoxy)propyl]-N-(4-phenoxyphenyl)-L-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401178266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1048008-26-9 | |
| Record name | N2-[3-(1-Methylethoxy)propyl]-N-(4-phenoxyphenyl)-L-asparagine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1048008-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2-[3-(1-Methylethoxy)propyl]-N-(4-phenoxyphenyl)-L-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401178266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


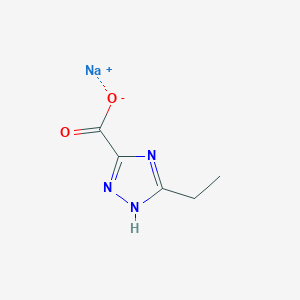
![Tert-butyl N-[(4-ethynyl-1,3-oxazol-5-yl)methyl]carbamate](/img/structure/B2964385.png)
![3-{[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]methyl}benzonitrile](/img/structure/B2964389.png)
![3-(pyridin-2-ylmethyl)-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2964392.png)
![2-[(prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amino]-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B2964393.png)
